Hydrogen-Bond Donor Count: Free Pyrazole NH Advantage
The target compound possesses two hydrogen-bond donors (the secondary amine NH and the pyrazole NH), as reported in the vendor's computed physicochemical property panel . In contrast, the closest N-ethyl analog [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine carries only one hydrogen-bond donor (the secondary amine NH alone) because the pyrazole 1-position is alkylated . This difference is experimentally verifiable by NMR exchange experiments or computational HBD enumeration.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (secondary amine NH + pyrazole NH) |
| Comparator Or Baseline | [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine, HBD = 1 |
| Quantified Difference | ΔHBD = +1 (100% increase in donor count) |
| Conditions | Computed physicochemical property (Leyan vendor panel; Smolecule vendor panel) |
Why This Matters
An extra hydrogen-bond donor can significantly alter target engagement, solubility, and crystal packing; for procurement decisions, this means the target compound offers a distinct interaction profile that N-alkylated analogs cannot replicate without synthetic modification.
